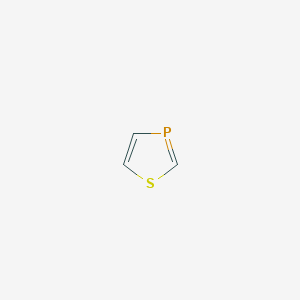
(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone is a chemical compound with the molecular formula C17H12ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone typically involves the reaction of 6-chloro-3-methylquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
(6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of (6-Chloro-3-methyl-2-quinolinyl)(phenyl)methanone.
6-Chloroquinoline: A closely related compound with similar chemical properties.
3-Methylquinoline: Another derivative of quinoline with a methyl group at the 3-position.
Uniqueness
This compound is unique due to the presence of both a chloro and a phenyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
112930-48-0 |
|---|---|
Formule moléculaire |
C17H12ClNO |
Poids moléculaire |
281.7 g/mol |
Nom IUPAC |
(6-chloro-3-methylquinolin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12ClNO/c1-11-9-13-10-14(18)7-8-15(13)19-16(11)17(20)12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
RPHQNGCQCNXMFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)Cl)N=C1C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



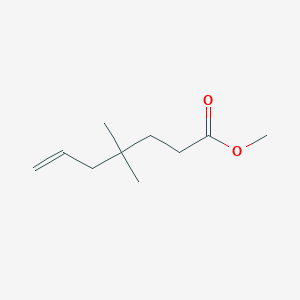

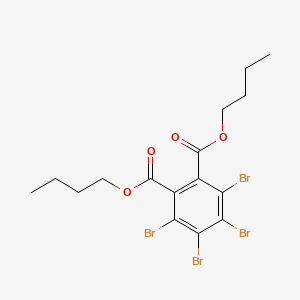
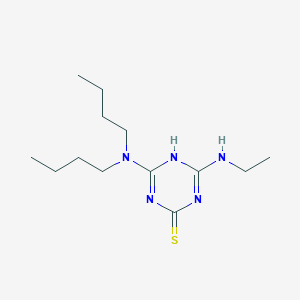

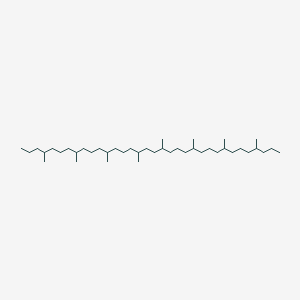

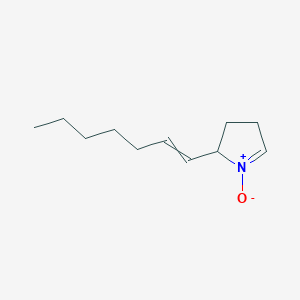
![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)
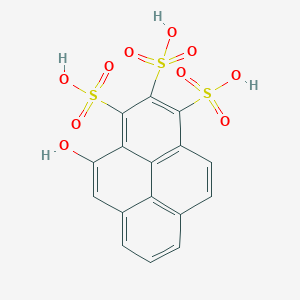
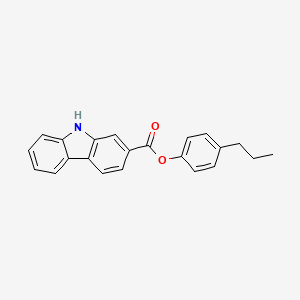
![Piperazine, 1-[(4-oxo-4H-1-benzopyran-2-yl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14319599.png)
